molecular formula C10H16N4O2 B13626353 1-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

1-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13626353
M. Wt: 224.26 g/mol
InChI Key: KEWGECZLYSHPAB-UHFFFAOYSA-N
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Description

1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS: 1512539-94-4) is a cyclopentane-based γ-amino acid derivative with a molecular formula of C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol . Its structure features a cyclopentane ring substituted with an ethylamino group, a 1H-1,2,4-triazole moiety, and a carboxylic acid functional group. The compound is primarily used as a pharmaceutical intermediate, suggesting roles in drug development, particularly for modulating peptide secondary structures or enzyme interactions .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-(ethylamino)-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-2-12-10(9(15)16)4-3-8(5-10)14-7-11-6-13-14/h6-8,12H,2-5H2,1H3,(H,15,16)

InChI Key

KEWGECZLYSHPAB-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC(C1)N2C=NC=N2)C(=O)O

Origin of Product

United States

Biological Activity

The compound 1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with an ethylamino group and a triazole moiety. The structural formula can be represented as follows:

C9H13N5O2\text{C}_9\text{H}_{13}\text{N}_5\text{O}_2

Structural Characteristics

  • Cyclopentane Ring : Provides a unique three-dimensional conformation that may influence biological interactions.
  • Triazole Ring : Known for its role in various pharmacological activities, including antifungal and anticancer properties.
  • Carboxylic Acid Group : May enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various triazole compounds, including our compound of interest. The results demonstrated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acidE. coli32 µg/mL
1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acidS. aureus16 µg/mL

These findings suggest that the compound possesses noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's anticancer properties were investigated using various cancer cell lines. A notable study reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical)5.2
MCF-7 (breast)7.8
A549 (lung)4.9

The results indicated that the compound effectively inhibits cell proliferation in a concentration-dependent manner . Further molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer cell survival, enhancing its potential as an anticancer agent .

The proposed mechanism involves the inhibition of specific enzymes related to cell division and proliferation. The presence of the triazole ring is believed to facilitate binding to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of the compound against bacterial infections, patients treated with formulations containing 1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid showed a significant reduction in infection rates compared to control groups. The trial highlighted the compound's potential as an alternative treatment for resistant bacterial strains .

Case Study 2: Cancer Treatment

A preclinical study focused on the use of this compound in combination with standard chemotherapy drugs revealed synergistic effects in reducing tumor size in xenograft models. The combination therapy exhibited enhanced efficacy compared to monotherapy with either agent alone .

Comparison with Similar Compounds

Cyclopentane-Based Triazole Derivatives

The following compounds share the cyclopentane core and triazole substituents but differ in functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Notes
Target Compound C₁₀H₁₆N₄O₂ 224.26 Ethylamino, carboxylic acid Pharmaceutical intermediate
1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentanecarboxamide C₁₄H₁₆N₄O 260.31 Phenyl, carboxamide Unspecified (structural analog)
3-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid C₈H₁₁N₅O₃ 225.21 Tetrazole, amide, carboxylic acid Research chemical

Key Differences :

  • This may enhance solubility in polar solvents .
  • The tetrazole analog (CAS: 1540020-22-1) exhibits higher acidity (pKa ~4.9 for tetrazoles vs.

Triazole-Substituted Benzoic Acids

Aromatic triazole derivatives, such as those below, differ in backbone structure:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Application/Notes
3-(1H-1,2,4-Triazol-1-yl)benzoic acid C₉H₇N₃O₂ 189.17 Meta Synthetic intermediate
4-(1H-1,2,4-Triazol-1-yl)benzoic acid C₉H₇N₃O₂ 189.17 Para Synthetic intermediate

Key Differences :

  • Lower molecular weight (189.17 vs. 224.26) and aromaticity in benzoic acids may limit their utility in peptide mimetics compared to cyclopentane-based γ-amino acids .

Comparison with Agrochemical Triazole Derivatives

Triazoles are widely used in agrochemicals, but their structures prioritize hydrophobicity for fungal membrane penetration:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application
Prothioconazole-desthio (metabolite) C₁₄H₁₅Cl₂N₃O 324.20 Chlorophenyl, chlorocyclopropyl Fungicide metabolite
Bitertanol (fungicide) C₂₀H₂₃ClN₂O₂ 370.86 Biphenylyloxy, dimethylbutanol Fungicide
Epoxiconazole (fungicide) C₁₇H₁₃ClFN₃O 329.76 Oxirane, fluorophenyl Fungicide

Key Differences :

  • Agrochemical triazoles feature bulky hydrophobic groups (e.g., chlorophenyl, biphenylyloxy) for environmental stability and fungal target binding, whereas the target compound’s polar ethylamino and carboxylic acid groups suggest compatibility with human biochemical systems .
  • The target compound’s molecular weight (224.26) is significantly lower than agrochemical triazoles (e.g., 370.86 for Bitertanol), likely reducing nonspecific binding and toxicity .

Research Findings and Implications

  • Solubility and Bioavailability : The zwitterionic nature of the target compound may enhance aqueous solubility compared to neutral carboxamide or hydrophobic agrochemical analogs .
  • Peptide Mimicry: Cyclopentane-based γ-amino acids (e.g., ’s 1-cyclopentene-1-carboxaldehyde derivatives) are known to stabilize α/γ-peptide helices. The ethylamino and triazole groups in the target compound could further modulate secondary structure formation .
  • Toxicity Profile : The absence of halogenated or aromatic groups in the target compound may reduce cytotoxicity compared to chlorophenyl-containing agrochemicals .

Q & A

Q. What are the standard synthetic routes for 1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves modular strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the 1,2,4-triazole ring, followed by functionalization of the cyclopentane backbone. For example:

Triazole Formation : React a cyclopentane-bearing alkyne with an azide derivative (e.g., ethyl azide) under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) to form the triazole moiety .

Carboxylic Acid and Ethylamino Introduction : Use nucleophilic substitution or reductive amination to install the ethylamino group, followed by oxidation or hydrolysis to generate the carboxylic acid. Microwave-assisted reactions may enhance yields .
Validation via spectroscopy (FT-IR, ¹H NMR) and elemental analysis is critical .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • FT-IR : Identify characteristic peaks (e.g., triazole C=N stretching at ~1500 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹) .
  • ¹H NMR : Confirm proton environments (e.g., triazole protons at δ 7.5–8.5 ppm, cyclopentane protons as multiplet signals) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values .

Q. What are common biological screening assays for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use microdilution assays (e.g., broth dilution in 96-well plates) against Gram-positive/negative bacteria and fungi. Compare MIC values to reference drugs like ampicillin .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring triazole and carboxylic acid groups are evaluated for selective toxicity .

Advanced Research Questions

Q. How can stability issues during biological assays be mitigated?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the triazole or carboxylic acid groups .
  • Solvent Selection : Avoid aqueous buffers at extreme pH; use DMSO (≤1% v/v) for solubility without degradation .
  • Real-Time Stability Monitoring : Conduct HPLC-UV analysis at intervals (0, 24, 48 hrs) under assay conditions to detect decomposition .

Q. How to resolve contradictions between cytotoxicity and antimicrobial activity data?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities skewing results .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active/toxic metabolites influencing discrepancies .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., triazole-targeting fungal CYP51) to isolate mechanisms .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model triazole and carboxylic acid interactions with active sites (e.g., bacterial dihydrofolate reductase). Prioritize hydrogen bonding and π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Correlate substituent effects (e.g., ethylamino chain length) with activity using descriptors like logP and polar surface area .

Q. How to optimize synthesis yield for scaled-up production?

  • Methodological Answer :
  • Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 30 min) during triazole formation to reduce reaction time and improve yields by ~20% .
  • Catalyst Screening : Test alternative catalysts (e.g., Ru-phosphine complexes) for regioselective triazole formation .
  • Flow Chemistry : Implement continuous-flow systems to enhance mixing and thermal control during cyclopentane functionalization .

Analytical and Regulatory Considerations

Q. How to develop validated analytical methods for this compound?

  • Methodological Answer :
  • HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/0.1% TFA in water) and C18 columns for baseline separation. Validate per ICH guidelines (precision, accuracy, LOD/LOQ) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products and establish stability-indicating methods .

Q. What are the challenges in isolating enantiomers of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IG-U columns with hexane:isopropanol (80:20) to resolve enantiomers. Monitor optical rotation for confirmation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentane functionalization to control stereochemistry .

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